molecular formula C8H15ClO2 B13175216 2-(Chloromethyl)-2-(2-methoxyethyl)oxolane

2-(Chloromethyl)-2-(2-methoxyethyl)oxolane

Cat. No.: B13175216
M. Wt: 178.65 g/mol
InChI Key: UQGXTAUCAUSCSO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-(2-methoxyethyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers. This compound features a chloromethyl group and a methoxyethyl group attached to the oxolane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-(2-methoxyethyl)oxolane typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available starting materials such as 2-methoxyethanol and chloromethyl methyl ether.

    Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol group, followed by nucleophilic substitution with chloromethyl methyl ether.

    Purification: The product can be purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-(2-methoxyethyl)oxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the oxolane ring to a tetrahydrofuran derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted oxolanes with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Tetrahydrofuran derivatives.

Scientific Research Applications

2-(Chloromethyl)-2-(2-methoxyethyl)oxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-(2-methoxyethyl)oxolane depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the chloromethyl group, facilitating nucleophilic substitution. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)oxolane: Lacks the methoxyethyl group, making it less versatile in certain reactions.

    2-(Methoxyethyl)oxolane: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.

    Tetrahydrofuran: A simpler oxolane without any substituents, used as a solvent and intermediate in organic synthesis.

Uniqueness

2-(Chloromethyl)-2-(2-methoxyethyl)oxolane is unique due to the presence of both chloromethyl and methoxyethyl groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various scientific applications.

Properties

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

2-(chloromethyl)-2-(2-methoxyethyl)oxolane

InChI

InChI=1S/C8H15ClO2/c1-10-6-4-8(7-9)3-2-5-11-8/h2-7H2,1H3

InChI Key

UQGXTAUCAUSCSO-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CCCO1)CCl

Origin of Product

United States

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